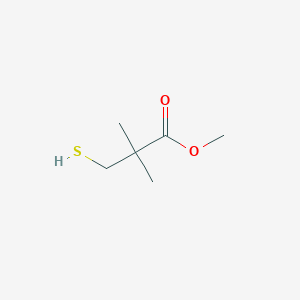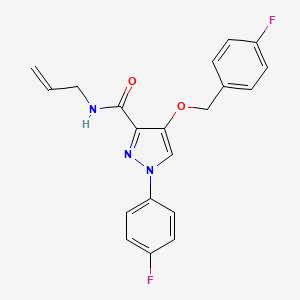![molecular formula C17H12FN3OS2 B2360058 5-(4-fluorobencil)-2-metil-7-(tiofen-2-il)tiazolo[4,5-d]piridazin-4(5H)-ona CAS No. 942004-66-2](/img/structure/B2360058.png)
5-(4-fluorobencil)-2-metil-7-(tiofen-2-il)tiazolo[4,5-d]piridazin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a thiophene ring
Aplicaciones Científicas De Investigación
5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mecanismo De Acción
Target of Action
The compound, 5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one, is a thiazolo[5,4-d]thiazole derivative . Thiazolo[5,4-d]thiazole derivatives have been found to interact with various targets, including photocatalytic systems and Hg (II) ions . These targets play crucial roles in the respective systems where the compound is applied.
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, in the presence of Hg (II) ions, the compound exhibits fluorescence quenching and redshift . This is due to the specific interaction between Hg (II) ions and the Py2TTz ligand in the compound .
Biochemical Pathways
The compound affects various biochemical pathways. In photocatalytic systems, the compound, being an n-type semiconductor, significantly improves photocatalytic activity . In the presence of Hg (II) ions, the compound’s fluorescence emission changes, indicating its potential use in sensing applications .
Pharmacokinetics
Its solubility in common organic solvents suggests that it may have good bioavailability.
Result of Action
The interaction of the compound with its targets leads to various molecular and cellular effects. For example, in photocatalytic systems, the compound enhances hydrogen production and dye degradation . In sensing applications, the compound exhibits excellent selectivity in both aqueous solutions and solid test papers .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s interaction with Hg (II) ions and its resulting fluorescence changes are observed in a pH 7.00 aqueous solution . Furthermore, the compound’s photocatalytic activity is demonstrated without Pt loading , suggesting its stability and effectiveness in various environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Ketcham Reaction: This step involves the formation of the thiazolo[4,5-d]pyridazine core.
Radical Bromination: The intermediate product is then subjected to radical bromination using N-bromosuccinimide (NBS) in DMF at 80°C for 1 to 24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar core structure and are known for their applications in organic electronics and materials science.
Fluorobenzyl Derivatives: Compounds with a fluorobenzyl group exhibit similar chemical reactivity and are used in various chemical and pharmaceutical applications.
Uniqueness
5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFYLZCHSZXTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)

![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)




![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)



![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)

